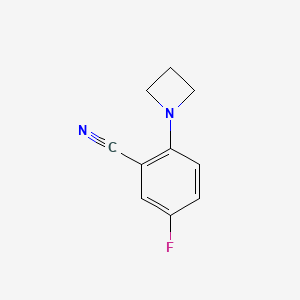

2-(Azetidin-1-yl)-5-fluorobenzonitrile

Descripción

2-(Azetidin-1-yl)-5-fluorobenzonitrile is a fluorinated aromatic nitrile compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 2-position of the benzene ring. This structure combines the electron-withdrawing effects of the fluorine atom and nitrile group with the conformational flexibility of the azetidine moiety, making it a promising candidate for medicinal chemistry applications.

Propiedades

Fórmula molecular |

C10H9FN2 |

|---|---|

Peso molecular |

176.19 g/mol |

Nombre IUPAC |

2-(azetidin-1-yl)-5-fluorobenzonitrile |

InChI |

InChI=1S/C10H9FN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2 |

Clave InChI |

YVDQLVOWNRWKHC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C1)C2=C(C=C(C=C2)F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-fluorobenzonitrile typically involves the reaction of 5-fluorobenzonitrile with azetidine. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile and attacks the electrophilic carbon of the 5-fluorobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidin-1-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azetidine derivatives.

Aplicaciones Científicas De Investigación

2-(Azetidin-1-yl)-5-fluorobenzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: It is used in the development of new materials with unique properties, such as polymers and resins.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 2-(Azetidin-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

- 5-Fluorobenzonitrile Core: The 5-fluorobenzonitrile moiety is shared with compounds like 2-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl) methyl)-5-fluorobenzonitrile (compound 19, ). However, the latter incorporates a benzoimidazole-piperidine hybrid structure, which enhances steric bulk and hydrogen-bonding capacity compared to the simpler azetidine substituent in the target compound .

- 2-Fluoro-5-formylbenzonitrile (): The formyl group introduces electrophilicity, enabling nucleophilic additions, whereas the azetidine provides a site for further functionalization (e.g., alkylation or acylation) . 5-Amino-2-fluorobenzonitrile (): The amino group is strongly electron-donating, contrasting with the azetidine’s moderate electron-donating/withdrawing balance, which affects electronic distribution on the aromatic ring .

Physicochemical Properties

- Molecular Weight and Solubility: The azetidine substituent increases molecular weight compared to simpler derivatives (e.g., 2-fluoro-5-methoxybenzonitrile, MW 151.13, ). However, the nitrogen atom in azetidine may improve aqueous solubility via hydrogen bonding relative to non-polar groups like iodine in 2-fluoro-5-iodobenzonitrile () .

- Electronic Effects : The fluorine and nitrile groups create an electron-deficient aromatic ring, while the azetidine’s lone electron pair may moderate this effect, influencing reactivity in cross-coupling or substitution reactions .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.